
3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of pyrazole and thiadiazole rings suggests potential pharmacological properties, as these heterocycles are known to be significant in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic organic substrates. For instance, the synthesis of some pyrazole and triazole derivatives begins with the reaction of diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by a series of modifications including the use of hydrazine hydrate and interaction with carboxylic acids . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as NMR, mass spectra, FT-IR, and X-ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the conformation of the rings. For example, a related compound was found to have a dihedral angle between its pyrazole and thiophene rings, indicating a twisted conformation .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including coupling reactions, as seen in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions often involve diazotization and interaction with different reagents to afford a diverse range of products.
Physical and Chemical Properties Analysis
The physical properties of such compounds, including their thermal stability and solubility, can be studied using techniques like TG-DTG and solubility tests in different solvents . The chemical properties, such as reactivity and potential biological activity, can be inferred from molecular docking studies, as seen with the docking of synthesized compounds on the model enzyme 14-α-demethylase lanosterol . Additionally, the electronic structure and potential non-linear optical properties can be explored through DFT calculations .
Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural motifs, including 1H-pyrazole and 1,3,4-thiadiazole derivatives, are synthesized through various chemical reactions, highlighting the versatility of these frameworks in creating molecules with potential biological activity. For instance, the synthesis of acylamides linking pyrazole and thiadiazole units demonstrates the chemical feasibility of constructing complex molecules for specific biological functions (Yue et al., 2010). Similarly, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underlining the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Applications
The structural features of pyrazole and thiadiazole rings are often associated with various biological activities, making them valuable scaffolds in medicinal chemistry. For example, research on pyrazole and 1,2,4-triazole derivatives highlights their strategic importance in medicine due to their significant pharmacological potential, including antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022). This suggests that molecules incorporating these moieties could be explored for similar applications.
Molecular Docking and Activity Prediction
The integration of computational methods like molecular docking with synthetic chemistry further elucidates the potential of these compounds to interact with biological targets. Studies involving molecular docking of synthesized compounds to enzymes or receptors can predict their biological activities, providing a basis for further experimental validation (Du et al., 2015).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-9(4-6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUGZGFPWBVYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Chloro-2-[(4-methoxyphenyl)methoxy]phenyl]acetic acid](/img/structure/B2547020.png)
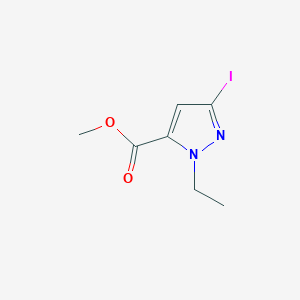
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone](/img/structure/B2547024.png)
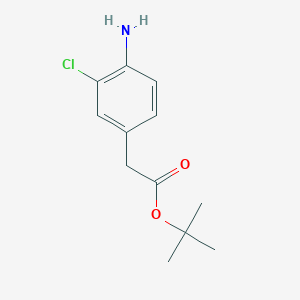
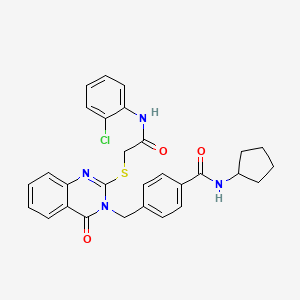
![2-Methyl-2-[1,2,4]triazol-1-yl-propionic acid hydrochloride](/img/structure/B2547031.png)
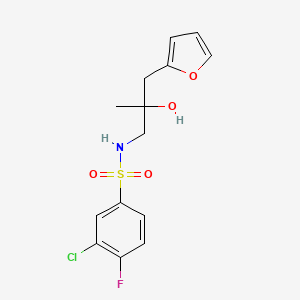

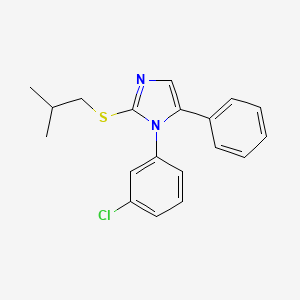
![(Z)-2-Cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2547037.png)
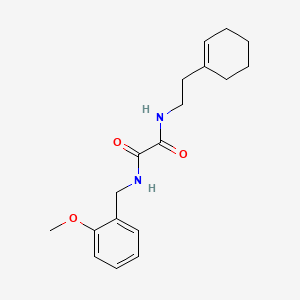
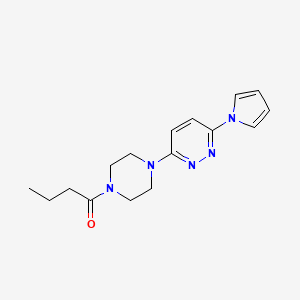
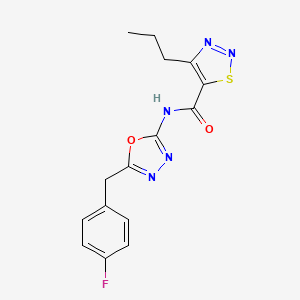
![N-(4-acetamidophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2547043.png)